3-(3-Fluorophenyl)prop-2-yn-1-ol
Overview
Description
3-(3-Fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Fluorophenyl)prop-2-yn-1-ol . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences can help optimize the compound’s use and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)prop-2-yn-1-al (aldehyde) or 3-(3-Fluorophenyl)prop-2-ynoic acid (carboxylic acid).
Reduction: 3-(3-Fluorophenyl)prop-2-en-1-ol (alkene) or 3-(3-Fluorophenyl)propan-1-ol (alkane).
Substitution: Products depend on the nucleophile used, such as 3-(3-Methoxyphenyl)prop-2-yn-1-ol when using sodium methoxide.
Scientific Research Applications
3-(3-Fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but with the fluorine atom at the para position.
3-(3-Chlorophenyl)prop-2-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.
Biological Activity
Overview
3-(3-Fluorophenyl)prop-2-yn-1-ol, with the molecular formula C9H7FO, is an organic compound that features a fluorine atom attached to a phenyl ring, linked to a propyn-1-ol group. This structure suggests potential for significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Molecular Structure:
- Formula: C9H7FO
- Molecular Weight: 152.15 g/mol
- Functional Groups: Alkyne, alcohol, and fluoro-substituted aromatic ring.
The biological activity of this compound is influenced by its chemical structure, particularly the presence of the fluorine atom, which enhances the compound's reactivity and interaction with biological targets. The following mechanisms have been proposed:
-
Antimicrobial Activity:
- The compound exhibits significant antimicrobial properties against various pathogens.
- Studies suggest that the fluorine substitution increases lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .
- Anticancer Activity:
Antimicrobial Properties
A study highlighted the antimicrobial efficacy of this compound against a range of pathogens including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness. Results indicated that lower concentrations were effective against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. A summary of findings is presented in Table 1:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
PC3 (Prostate Cancer) | 12 | Inhibition of proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 8 µg/mL, indicating strong antibacterial properties.
Case Study 2: Anticancer Potential
In a comparative study involving various propargylic alcohols, this compound exhibited superior anticancer activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Properties
IUPAC Name |
3-(3-fluorophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFIQXWHWFEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382222 | |
Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197239-54-6 | |
Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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